molecular formula C6H11N3 B12920436 (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine

(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B12920436
M. Wt: 125.17 g/mol
InChI Key: KWIVLMWFSGZLFF-UHFFFAOYSA-N
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Description

(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C6H11N3 and is a valuable intermediate in organic and medicinal chemistry research . This compound belongs to the pyrazole class of heterocycles, which are considered "privileged scaffolds" due to their broad presence in pharmacologically active molecules and their versatility in coordination chemistry . Pyrazole-based ligands are recognized as powerful chelating tools for constructing diverse coordination geometries with various transition metals . Researchers utilize closely related pyrazole-methanamine analogues as key precursors in the synthesis of complex ligands. For instance, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine serves as a core structure for developing sulfonamide derivatives that exhibit potent biological activity, demonstrating the utility of this chemical class in probe and drug discovery . Furthermore, such pyrazole-methylamine derivatives are employed in the development of copper(II) complexes, which have shown significant activity in catalytic processes like the polymerization of methyl methacrylate (MMA) and ring-opening polymerization of rac-lactide . The structural features of this compound, particularly the methanamine side chain and the nitrogen atoms of the pyrazole ring, make it a versatile building block for constructing novel molecules for various research applications, including the development of new catalysts, metal-organic frameworks (MOFs), and bioactive compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(4,5-dimethyl-1H-pyrazol-3-yl)methanamine

InChI

InChI=1S/C6H11N3/c1-4-5(2)8-9-6(4)3-7/h3,7H2,1-2H3,(H,8,9)

InChI Key

KWIVLMWFSGZLFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1CN)C

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One common method involves reductive amination of 3,4-dimethyl-1H-pyrazole-5-carbaldehyde with ammonia or a primary amine source. The aldehyde intermediate is reacted with an amine under mild acidic or neutral conditions, followed by reduction using a suitable reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.

  • Reaction conditions: Typically performed in ethanol or methanol solvent at temperatures ranging from room temperature to 75°C.
  • Catalysts: Acid catalysts or hydrogenation catalysts (e.g., Pd/C) may be used.
  • Purification: Flash chromatography or crystallization to isolate the pure amine.

Mannich-Type Reaction

Another approach is the Mannich reaction involving 3,4-dimethylpyrazole, formaldehyde, and methylamine or ammonia. This three-component condensation forms the methanamine substituent at the 5-position.

  • Reagents: 3,4-dimethylpyrazole, paraformaldehyde (as formaldehyde source), and methylamine hydrochloride.
  • Conditions: Heating at 60–75°C for several hours in absolute ethanol.
  • Workup: Removal of solvent under reduced pressure, extraction with chloroform, washing with sodium bicarbonate and acid solutions, drying over sodium sulfate.
  • Yield: High yields reported, up to 82% in similar pyrazole derivatives.

Direct Alkylation of Pyrazole

Direct alkylation of 3,4-dimethylpyrazole with chloromethylamine or related alkylating agents under basic conditions can also yield the target methanamine derivative.

  • Base: Potassium carbonate or sodium hydride.
  • Solvent: Polar aprotic solvents such as DMF or DMSO.
  • Temperature: Room temperature to moderate heating.
  • Purification: Chromatographic techniques.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scale-up with emphasis on:

Detailed Research Findings and Data

Example Synthesis from Literature

A representative synthesis reported involves the reaction of methylamine hydrochloride and paraformaldehyde in absolute ethanol, heated at 60°C for 2 hours, followed by addition of 3,5-dimethyl-1-phenylpyrazole and further heating at 75°C for 10 hours. The product was isolated by extraction and flash chromatography, yielding the methanamine derivative as an oil with 82% yield and characterized by ^1H NMR and HRMS analysis.

Parameter Details
Starting materials 3,5-Dimethyl-1-phenylpyrazole, methylamine hydrochloride, paraformaldehyde
Solvent Absolute ethanol
Temperature 60°C (initial), then 75°C (reaction)
Reaction time 2 hours + 10 hours
Workup Solvent removal, extraction with CHCl3, washing with NaHCO3 and acid, drying over Na2SO4
Purification Flash chromatography (EtOAc:hexanes 1:1)
Yield 82%
Characterization ^1H NMR, HRMS

Analytical Characterization

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals corresponding to methyl groups on pyrazole ring and methanamine protons.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with C6H11N3 (molecular formula).

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Reductive Amination 3,4-Dimethylpyrazole-5-carbaldehyde, amine, reducing agent Mild heating, ethanol solvent 70–85 High selectivity, mild conditions Requires aldehyde intermediate
Mannich Reaction 3,4-Dimethylpyrazole, paraformaldehyde, methylamine 60–75°C, ethanol, several hours Up to 82 Simple, one-pot, good yield Longer reaction time
Direct Alkylation 3,4-Dimethylpyrazole, chloromethylamine, base Room temp to moderate heat, DMF solvent 60–75 Direct, fewer steps Requires strong base, side reactions possible

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups to the methanamine moiety.

Scientific Research Applications

(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyrazole ring provides a stable scaffold that can be further modified to enhance binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS RN
(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine C₆H₁₁N₃ 125.18 3,4-dimethyl Not provided
This compound dihydrochloride C₆H₁₃Cl₂N₃O 250.13 3,4-dimethyl; hydrochloride salt Not provided
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine C₆H₈F₃N₃ 179.15 1-methyl; 4-CF₃ 1823875-42-8
(3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine C₈H₁₅N₃O 169.22 1-methyl; 3-ethyl; 5-methoxy 1432681-34-9

Key Observations :

  • Substituent Effects: The 3,4-dimethyl groups in the target compound likely enhance steric hindrance compared to analogues with smaller substituents (e.g., 1-methyl or methoxy groups). This may reduce reactivity in bulky environments but improve stability . The methoxy group in (3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine may improve solubility in organic solvents and influence hydrogen-bonding interactions .

Example Syntheses :

  • Analogues :
    • [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine likely involves trifluoromethylation at the pyrazole C4 position, followed by amine functionalization .
    • Compounds like C26 and C27 in use allyl or tert-butyl groups introduced via alkylation of the pyrazole nitrogen .

Biological Activity

(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine is an organic compound notable for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C6_6H9_9N3_3
  • Molecular Weight : 125.17 g/mol
  • Structure : The compound features a pyrazole ring with two methyl groups at the 3 and 4 positions and a methanamine functional group. This unique structure enhances its lipophilicity and stability, which are advantageous for biological interactions.

Biological Activity Overview

Research indicates that this compound may act as a biochemical probe or inhibitor in various biological pathways. Its ability to selectively interact with molecular targets such as enzymes and receptors suggests potential applications in drug development.

  • Enzymatic Inhibition : The compound has been shown to influence enzymatic activities by selectively binding to specific enzymes, potentially modulating their functions.
  • Receptor Interaction : Preliminary studies suggest that it may interact with certain receptors involved in signaling pathways, which could lead to therapeutic effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies focus on how variations in the chemical structure affect the compound's activity.

Compound NameCAS NumberSimilarity Index
(1-Methyl-1H-pyrazol-4-yl)methanamine400877-05-60.83
(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride1107601-70-60.82
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine352018-93-00.81
(1-Ethyl-1H-pyrazol-4-yl)methanamine856696-09-80.75

The presence of methyl groups at the 3 and 4 positions distinguishes this compound from other pyrazole derivatives, contributing to its unique properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to this compound. For example:

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides : These compounds demonstrated significant antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. They affected mTORC1 activity and induced autophagy, suggesting a novel mechanism of action against cancer cells under metabolic stress .
  • Pyrazole-linked Benzimidazole Derivatives : Another study evaluated pyrazole derivatives for their anticancer effects on various cell lines, showing promising results with significant inhibition of cancer cell proliferation .

Enzymatic Assays

In vitro assays have been conducted to assess the interaction of this compound with specific enzymes:

  • Inhibition Studies : The compound's ability to inhibit certain kinases was evaluated, revealing IC50 values that indicate its potential as a therapeutic agent targeting specific cancer pathways .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. Key signals include:
    • Aromatic pyrazole protons at δ 6.2–6.8 ppm (integration for 1H).
    • Methyl groups (δ 2.1–2.5 ppm for CH3 on pyrazole) and methanamine protons (δ 1.8–2.0 ppm for NH2, split due to coupling) .
  • X-ray Crystallography : For unambiguous confirmation, single crystals can be grown via slow evaporation in ethanol. Refinement using SHELXL (via Olex2 or similar software) ensures accurate bond-length and angle measurements .

How can researchers resolve contradictions in spectral data or crystallographic refinement results?

Advanced Research Focus
Contradictions may arise from:

  • Polymorphism : Different crystal packing (e.g., solvent inclusion) alters unit-cell parameters. Use multiple solvents for crystallization and compare datasets .
  • Dynamic Effects in NMR : Rotameric equilibria in the methanamine group can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) can resolve this .
  • Disordered Atoms in Crystallography : Apply SHELXL’s PART and SIMU commands to model disorder, and validate using R-factor convergence (<5% difference) .

What computational methods are suitable for predicting the reactivity or stability of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model the compound’s electrostatic potential surface .
  • Molecular Dynamics (MD) Simulations : Assess stability in biological membranes (e.g., for drug design) using GROMACS. Parameters for the pyrazole ring can be derived from the CHARMM force field .
  • PubChem Data : Cross-reference computed properties (e.g., logP, pKa) with experimental values to validate models .

How can researchers design derivatives of this compound for biological activity studies?

Q. Advanced Research Focus

  • Rational Design : Target modifications at the:
    • Pyrazole ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity.
    • Methanamine group : Replace -NH2 with acyl or sulfonamide groups to improve bioavailability .
  • Screening Workflow :
    • Synthesize derivatives via parallel combinatorial chemistry.
    • Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays.
    • Perform SAR analysis using IC50 values and molecular docking (AutoDock Vina) to correlate activity with structural features .

What strategies mitigate challenges in scaling up the synthesis of this compound?

Q. Advanced Research Focus

  • Continuous Flow Reactors : Improve yield and reduce side reactions by controlling residence time and temperature .
  • Purification : Use preparative HPLC with a C18 column (ACN/H2O gradient) for high-purity isolation.
  • Byproduct Analysis : Identify impurities via LC-MS/MS and adjust stoichiometry (e.g., excess amine for reductive amination) .

How does the steric and electronic environment of the pyrazole ring influence the compound’s chemical behavior?

Q. Advanced Research Focus

  • Steric Effects : The 3,4-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactions to the 5-methanamine site .
  • Electronic Effects : The electron-donating methyl groups increase pyrazole ring electron density, enhancing susceptibility to oxidation (e.g., with H2O2 to form pyrazole-N-oxide derivatives) .
  • Tautomerism : The 1H-pyrazole tautomer is stabilized by intramolecular hydrogen bonding, confirmed via IR spectroscopy (N-H stretch at ~3400 cm⁻¹) .

What are the best practices for storing and handling this compound to ensure stability?

Q. Basic Research Focus

  • Storage : Keep in amber vials under inert gas (Ar/N2) at −20°C to prevent oxidation of the methanamine group .
  • Handling : Use anhydrous solvents in reactions to avoid hydrolysis.
  • Stability Monitoring : Perform periodic NMR checks (e.g., every 6 months) to detect degradation (e.g., NH2 → NHCOCH3 via acetylation in humid conditions) .

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